![molecular formula C22H25N3O2S B2973394 1-(3-(((4-(Butylamino)quinazolin-2-yl)thio)methyl)-4-methoxyphenyl)ethanone CAS No. 422532-62-5](/img/structure/B2973394.png)
1-(3-(((4-(Butylamino)quinazolin-2-yl)thio)methyl)-4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the reaction of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines . This reaction is catalyzed by molecular iodine and uses oxygen as an oxidant . Another method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is transition metal and external oxidant free, and is easy to operate .
Molecular Structure Analysis
Quinazoline is a bicyclic compound, consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . The pyrimidine ring contains two nitrogen atoms .
Chemical Reactions Analysis
Quinazoline derivatives can undergo a variety of chemical reactions. For example, they can participate in dehydrogenative coupling reactions with 2-aminoarylmethanols and amides or nitriles to produce various quinazolines .
Scientific Research Applications
Anticonvulsant Activity
Quinazoline derivatives have been studied for their potential as anticonvulsants. They act on the GABA_A receptor agonists, providing protection against seizures induced by chemicals like pentylenetetrazol (PTZ) . This suggests that our compound could be explored for its efficacy in seizure control, potentially offering a new avenue for the treatment of epilepsy and related disorders.
Anticancer Properties
Some quinazoline compounds have shown promising results in inhibiting the proliferation of cancer cells . They have been evaluated against various human cancer cell lines, and certain derivatives have demonstrated significant antitumor activity. This indicates that our compound may be developed as a novel antitumor agent, contributing to the ongoing fight against cancer.
Pharmacological Diversification
Quinazoline hybrids have been created by combining different pharmacophores to enhance their biological activity . These hybrids can target multiple pathways simultaneously, which is beneficial in complex diseases like cancer. The compound could be part of such hybridization efforts to create multifaceted drugs.
Antimicrobial and Antiviral Applications
Quinazoline derivatives are known for their antimicrobial properties, including activity against bacteria and viruses . This makes them valuable in the development of new antibiotics and antiviral agents, especially in an era where antibiotic resistance is a growing concern.
Enzyme Inhibition
Quinazolines have been identified as inhibitors of various enzymes, which is crucial in the treatment of diseases like diabetes. For instance, certain derivatives are known to inhibit DPP-4, an enzyme involved in glucose metabolism . This suggests potential applications of our compound in the management of metabolic disorders.
Biological Studies
The structural features of quinazolines make them important in biological studies, particularly in understanding cell signaling and regulatory mechanisms . They can serve as tools in biochemical research to dissect complex biological pathways and identify new therapeutic targets.
Mechanism of Action
Target of Action
The primary targets of 1-(3-(((4-(Butylamino)quinazolin-2-yl)thio)methyl)-4-methoxyphenyl)ethanone are receptor tyrosine kinases (RTKs) such as MET . These RTKs play a key role in the initiation and progression of various types of cancer .
Mode of Action
1-(3-(((4-(Butylamino)quinazolin-2-yl)thio)methyl)-4-methoxyphenyl)ethanone interacts with its targets by inhibiting the MET kinase . This inhibition is achieved by the compound binding to the kinase, thereby preventing its activation and subsequent signaling .
Biochemical Pathways
The inhibition of MET kinase by 1-(3-(((4-(Butylamino)quinazolin-2-yl)thio)methyl)-4-methoxyphenyl)ethanone affects various biochemical pathways. These include pathways involved in cell proliferation, survival, and migration . The compound’s action on these pathways leads to a decrease in cancer cell growth and an increase in apoptosis .
Pharmacokinetics
It is known that the use of multiple drug combinations can lead to altered pharmacokinetics, potentially resulting in severe unintended outcomes .
Result of Action
The result of the action of 1-(3-(((4-(Butylamino)quinazolin-2-yl)thio)methyl)-4-methoxyphenyl)ethanone is a significant suppression of cancer cell growth in spheroid cultures and an induction of apoptosis in MET overexpressing cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3-(((4-(Butylamino)quinazolin-2-yl)thio)methyl)-4-methoxyphenyl)ethanone. For instance, the presence of other drugs can lead to drug-drug interactions and altered pharmacokinetics . Additionally, the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism, can also affect the compound’s action .
Safety and Hazards
Future Directions
The future directions in the research of quinazoline derivatives could involve the design and synthesis of new quinazoline derivatives with improved pharmacological activities and reduced side effects. The development of more efficient and environmentally friendly synthetic methods could also be a focus of future research .
properties
IUPAC Name |
1-[3-[[4-(butylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-4-5-12-23-21-18-8-6-7-9-19(18)24-22(25-21)28-14-17-13-16(15(2)26)10-11-20(17)27-3/h6-11,13H,4-5,12,14H2,1-3H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQFZVKYVKFGLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC3=C(C=CC(=C3)C(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[[4-(Butylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.